molecular formula C5H6BrFO B8195590 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone

Cat. No.: B8195590
M. Wt: 181.00 g/mol
InChI Key: AMGQQRNYZGDGPI-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone is an organic compound with the molecular formula C5H6BrFO It is a brominated ketone featuring a fluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone can be achieved through a multi-step process. One common method involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl)ethanone. This intermediate is then subjected to halogenation using a bromination reagent to yield this compound .

Industrial Production Methods

For industrial production, the process is typically optimized for higher yield and purity. The reaction conditions are carefully controlled, and the use of efficient bromination reagents ensures a high yield of the desired product. The process involves the use of readily available raw materials and is carried out under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanones, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids .

Scientific Research Applications

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluorophenyl)ethanone
  • 2-Bromo-1-(3-fluorophenyl)ethanone
  • 2-Bromo-1-(4-fluorophenyl)ethanone

Uniqueness

2-Bromo-1-(1-fluoro-cyclopropyl)-ethanone is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical properties compared to other brominated ethanones.

Properties

IUPAC Name

2-bromo-1-(1-fluorocyclopropyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrFO/c6-3-4(8)5(7)1-2-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGQQRNYZGDGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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